N-(pyrazin-2-yl)piperidine-4-carboxamide

Overview

Description

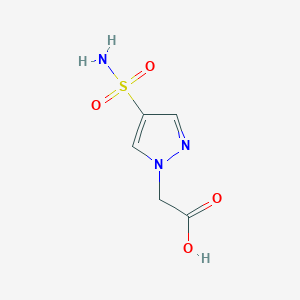

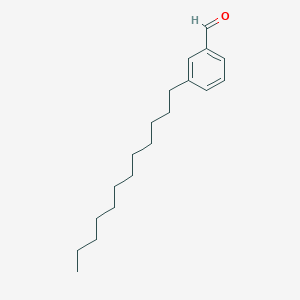

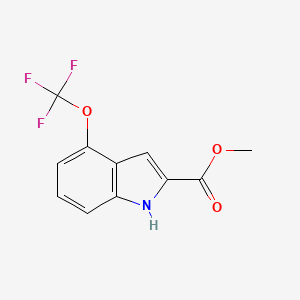

“N-(pyrazin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.25 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 206.25 .Scientific Research Applications

Cannabinoid Receptor Antagonists

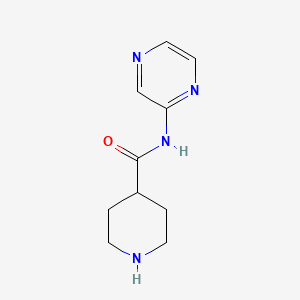

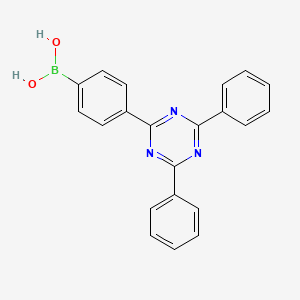

N-(pyrazin-2-yl)piperidine-4-carboxamide derivatives have been studied for their role as cannabinoid receptor antagonists. For example, a study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They found that certain structural requirements are crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could potentially be applied in antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

SPECT Ligand Utility

Another study by Gatley et al. (1996) investigated the binding of 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) in mouse brain. This compound, an analog of a cannabinoid receptor antagonist, displayed potential as a gamma-enriching SPECT (single photon emission computed tomography) ligand, which could be used in characterizing brain CB1 receptor binding in vivo (Gatley et al., 1996).

Automated Flow Preparation in Drug Synthesis

Ingham et al. (2014) described the use of a new open-source software package for the control of multiple flow chemistry devices. This method was applied in the machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide – a component of Rifater® used in tuberculosis treatment – and its reduced derivative piperazine-2-carboxamide. This approach demonstrates the applicability of this compound derivatives in automated drug synthesis processes (Ingham et al., 2014).

DNA Gyrase B Inhibition

A study by Jukič et al. (2017) synthesized a library of potential DNA gyrase B inhibitors, including piperidin-4-yl and 4-cyclohexyl pyrrole-2-carboxamides. They found several moderately potent inhibitors of DNA gyrase B, highlighting the potential of this compound derivatives in antibacterial discovery (Jukič et al., 2017).

CB1 Cannabinoid Receptor Interaction

Shim et al. (2002) conducted a study on the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. They developed unified pharmacophore models for the CB1 receptor ligands, suggesting the importance of this compound class in understanding the steric and electrostatic interactions with cannabinoid receptors (Shim et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 and H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Properties

IUPAC Name |

N-pyrazin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKIYFNVBTVJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

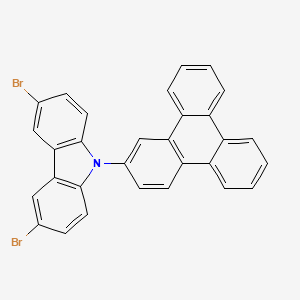

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)

![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)